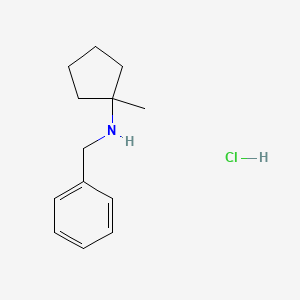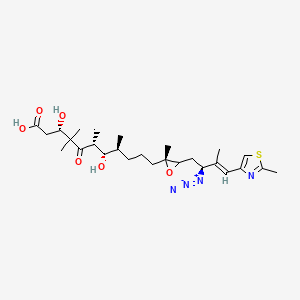![molecular formula C6H14O2S3 B13848046 1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
1,1'-Sulfonylbis[2-(methylthio)ethane]-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is a deuterated analog of 1,1’-Sulfonylbis[2-(methylthio)ethane], a compound known for its role as a metabolite of sulfur mustard, a chemical warfare agent. This compound is often used in analytical chemistry for the detection and quantification of sulfur mustard exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 typically involves the deuteration of 1,1’-Sulfonylbis[2-(methylthio)ethane]. The process includes the reduction of sulfoxides to the corresponding sulfides using deuterated reducing agents such as deuterium gas or deuterated titanium trichloride .
Industrial Production Methods
The use of solid-phase extraction and gas chromatography-tandem mass spectrometry (GC-MS/MS) is common for the purification and analysis of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Deuterium gas or deuterated titanium trichloride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is used in several scientific research applications:
Analytical Chemistry: As an internal standard for the quantification of sulfur mustard metabolites in biological samples using GC-MS/MS.
Forensic Science: Detection of sulfur mustard exposure in forensic investigations.
Environmental Monitoring: Monitoring of chemical warfare agents in environmental samples.
Biomedical Research: Study of the metabolism and toxicology of sulfur mustard.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 involves its role as a metabolite of sulfur mustard. Sulfur mustard is an alkylating agent that reacts with nucleophiles such as DNA, proteins, and glutathione, leading to cellular damage and toxicity. The deuterated analog is used to trace and quantify these reactions in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Sulfonylbis[2-(methylthio)ethane]: The non-deuterated analog.
Thiodiglycol: Another metabolite of sulfur mustard.
1,1’-Sulfonylbis[2-(methylsulfinyl)ethane]: An oxidized metabolite of sulfur mustard.
Uniqueness
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification of sulfur mustard metabolites in complex biological matrices .
Propiedades
Fórmula molecular |
C6H14O2S3 |
|---|---|
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
1-(trideuteriomethylsulfanyl)-2-[2-(trideuteriomethylsulfanyl)ethylsulfonyl]ethane |
InChI |
InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i1D3,2D3 |
Clave InChI |
IMRNRNZPCBFCKC-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SCCS(=O)(=O)CCSC([2H])([2H])[2H] |
SMILES canónico |
CSCCS(=O)(=O)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
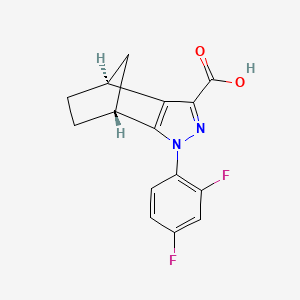
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
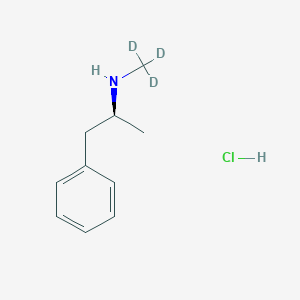
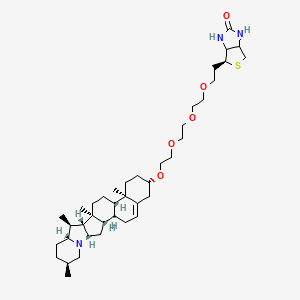

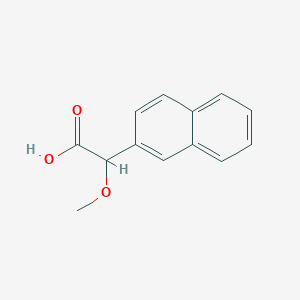
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)

![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
